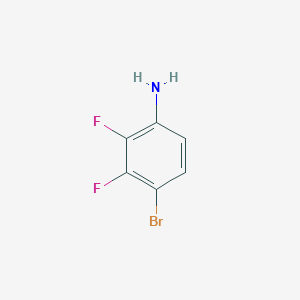

4-Bromo-2,3-difluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVLRVBHLWKNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562301 | |

| Record name | 4-Bromo-2,3-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112279-72-8 | |

| Record name | 4-Bromo-2,3-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112279-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 4-Bromo-2,3-difluoroaniline?

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2,3-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic amine that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the aniline core, imparts specific reactivity and electronic properties that are highly valued in the development of complex molecules. This guide provides a comprehensive overview of the chemical properties, spectroscopic data, reactivity, and applications of this compound, with a focus on its utility in pharmaceutical and material science research.

Chemical and Physical Properties

This compound is a solid compound under standard conditions. The presence of fluorine atoms significantly influences its physical and chemical properties, such as acidity, lipophilicity, and metabolic stability, making it an attractive intermediate for drug discovery.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-bromo-2,3-difluorobenzenamine | [2] |

| CAS Number | 112279-72-8 | [2][3] |

| Molecular Formula | C₆H₄BrF₂N | [2][3] |

| Molecular Weight | 208.00 g/mol | [2][3] |

| Appearance | Solid | |

| Boiling Point | 215.1 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.8 ± 0.1 g/cm³ | [3] |

| Flash Point | 83.9 ± 25.9 °C | [3] |

| InChI | InChI=1S/C6H4BrF2N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | [2] |

| InChIKey | UEVLRVBHLWKNEN-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C(=C1N)F)F)Br | [2] |

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure:

-

¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. The amino group (NH₂) would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the bromine, fluorine, and amino substituents. Carbon-fluorine coupling would be observable.

-

¹⁹F NMR: The fluorine NMR would show two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to adjacent protons.

-

IR Spectroscopy: The infrared spectrum would feature characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-F stretching, as well as aromatic C-H and C=C vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its three key functional groups: the amino group, the bromine atom, and the difluorinated aromatic ring.

-

Amino Group: The primary amine is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups.

-

Bromine Atom: The bromine atom at the para-position is a key reactive site for palladium-catalyzed cross-coupling reactions.[4] This enables the formation of carbon-carbon (e.g., Suzuki, Heck, Sonogashira couplings) and carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, allowing for the construction of complex molecular architectures.[4][5]

-

Difluorinated Ring: The two ortho-fluorine atoms are strong electron-withdrawing groups. They modulate the electronic properties of the aromatic ring, influencing its reactivity and the pKa of the anilinic proton.[4] This fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.[1]

Caption: Structure-Reactivity relationships of this compound.

Applications in Research and Development

Halogenated anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[6] this compound, in particular, is a valuable precursor for creating novel compounds with specific biological activities.

-

Pharmaceuticals: It serves as a starting material for kinase inhibitors used in targeted cancer therapies and for developing molecules with enhanced pharmacokinetic profiles.[1][4] The difluoro-substitution pattern is often exploited to improve drug efficacy and metabolic stability.

-

Material Science: The electronic properties conferred by the fluorine atoms make this compound and its derivatives suitable for designing advanced materials like organic semiconductors, solar cells, and organic light-emitting diodes (OLEDs).[4][7]

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound was not found in the provided search results, a general and plausible experimental workflow can be derived from the synthesis of structurally similar compounds, such as 4-Bromo-2,6-difluoroaniline.[8][9] The most direct method involves the electrophilic bromination of 2,3-difluoroaniline.

General Protocol: Synthesis of this compound via Bromination

-

Dissolution: Dissolve 2,3-difluoroaniline in a suitable solvent, such as glacial acetic acid.

-

Bromination: Slowly add a solution of bromine in the same solvent to the stirred aniline solution. The temperature should be controlled, typically kept below 25°C, to manage the exothermic reaction and minimize side-product formation.[8]

-

Reaction Monitoring: Stir the mixture at room temperature for a designated period (e.g., 2-4 hours) until the reaction is complete, which can be monitored by techniques like TLC or GC-MS.[8]

-

Workup: Quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to neutralize excess bromine. Subsequently, add a base (e.g., sodium acetate or sodium carbonate) to neutralize the acid and precipitate the product.[8][9]

-

Isolation and Purification: Isolate the crude product by filtration. For purification, dissolve the solid in an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic phase with water and brine, and then dry it over an anhydrous salt (e.g., MgSO₄).[8][9] Remove the solvent under reduced pressure. Further purification can be achieved by recrystallization or steam distillation to yield the final product.[8]

Caption: General experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and storage.

Table 2: GHS Hazard Information for this compound

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

(Data sourced from aggregated GHS information provided by suppliers.)[2]

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

It is classified as a combustible solid.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H4BrF2N | CID 14621037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:112279-72-8 | Chemsrc [chemsrc.com]

- 4. innospk.com [innospk.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 7. ossila.com [ossila.com]

- 8. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]

- 9. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]

4-Bromo-2,3-difluoroaniline CAS number and registration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,3-difluoroaniline, a halogenated aniline derivative that serves as a versatile building block in modern organic synthesis. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential applications in medicinal chemistry and materials science, with a focus on its utility in drug development.

Chemical Identification and Registration

This compound is identified by the CAS number 112279-72-8.[1] It is a key intermediate used in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Halogenated anilines are recognized as important precursors for biologically active compounds.[2]

| Identifier | Value | Reference |

| CAS Number | 112279-72-8 | [1] |

| IUPAC Name | This compound | [1] |

| EC Number | 816-290-4 | [1] |

| Molecular Formula | C₆H₄BrF₂N | [1] |

| Synonyms | 4-bromo-2,3-difluorobenzenamine | [1] |

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are summarized below. The presence of both bromine and fluorine atoms on the aniline ring provides unique electronic properties and multiple reactive sites for further chemical modification.

| Property | Value | Reference |

| Molecular Weight | 208.00 g/mol | [1] |

| Physical Form | Solid (Light purple/tan) | |

| Melting Point | 58-63 °C | |

| Boiling Point | 215.1 ± 35.0 °C (at 760 Torr) | |

| Density | 1.788 ± 0.06 g/cm³ | |

| Flash Point | 83.9 ± 25.9 °C | |

| pKa | 1.48 ± 0.10 (Predicted) |

Synthesis Protocol

Representative Experimental Protocol: Bromination of 2,3-difluoroaniline

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

-

2,3-difluoroaniline (1.0 eq)

-

Bromine (1.0 - 1.1 eq)

-

Glacial Acetic Acid (solvent)

-

Sodium thiosulfate solution (aqueous, for quenching)

-

Sodium bicarbonate solution (aqueous, for neutralization)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2,3-difluoroaniline (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.

-

Bromination: Prepare a solution of bromine (1.0-1.1 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing a cold aqueous solution of sodium thiosulfate to quench any unreacted bromine.

-

Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block due to its orthogonal reactivity. The amine group can be used for amide bond formation or as a nucleophile, while the bromo-substituent is an ideal handle for palladium-catalyzed cross-coupling reactions. The fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, a common strategy in modern medicinal chemistry.[5]

Key Synthetic Transformations:

-

Suzuki-Miyaura Coupling: The carbon-bromine bond can be readily coupled with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of complex biaryl structures common in pharmaceuticals.

-

Buchwald-Hartwig Amination: The C-Br bond can also undergo palladium-catalyzed amination to form carbon-nitrogen bonds, providing access to substituted diarylamines.

-

Amide Coupling: The aniline nitrogen can react with carboxylic acids or their derivatives to form amides, a fundamental linkage in many drug molecules.

The strategic placement of the functional groups allows for sequential, controlled modifications, making this compound a versatile starting point for the synthesis of diverse compound libraries for drug discovery screening.

References

Physical and spectral properties of 4-Bromo-2,3-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-difluoroaniline is a halogenated aromatic amine that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two vicinal fluorine atoms on the aniline core, provides multiple reactive sites and modulates the electronic properties of the molecule. These characteristics make it a significant intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine is a well-established method for enhancing key properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a summary of the known physical and spectral properties of this compound, alongside a representative experimental protocol for the synthesis of a closely related isomer, illustrating a common synthetic pathway.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data for this specific isomer is limited, and where unavailable, properties of related isomers are provided for context and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrF₂N | [1][2][3][4] |

| Molecular Weight | 208.00 g/mol | [1][2][3][4] |

| CAS Number | 112279-72-8 | [1][2][3] |

| Appearance | Solid (form not specified) | [4] |

| Boiling Point | 215.1 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

| Flash Point | 83.9 ± 25.9 °C | [1] |

| Melting Point | Data not available | |

| Melting Point (4-Bromo-2,5-difluoroaniline) | 74-78 °C | [5] |

| Melting Point (4-Bromo-3,5-difluoroaniline) | 97-102 °C | [6] |

| Melting Point (4-Bromo-2,6-difluoroaniline) | 63-65 °C | [7][8] |

| Solubility | Data not available | |

| Solubility (Isomers) | Generally soluble in organic solvents, limited solubility in water. | [9] |

Spectral Properties

Detailed, experimentally verified spectral data for this compound is not widely available from commercial suppliers or public databases.[10] Researchers should assume responsibility for confirming the identity and purity of this compound upon acquisition. For reference, typical spectral characteristics of bromo-difluoroaniline isomers are discussed.

| Spectral Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and bromine substituents. The amine protons would appear as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the six aromatic carbons. The carbon atoms directly bonded to fluorine will show characteristic splitting (C-F coupling). |

| IR Spectroscopy | The infrared spectrum will exhibit characteristic peaks for N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-N stretching, and aromatic C-H and C=C stretching. Strong absorptions corresponding to C-F and C-Br bonds would be present in the fingerprint region. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of bromine, fluorine, or HCN. |

Experimental Protocols

Protocol: Synthesis of 4-Bromo-2,6-difluoroaniline via Bromination [11]

This procedure involves the direct bromination of 2,6-difluoroaniline using bromine in glacial acetic acid.

Materials:

-

2,6-difluoroaniline

-

Bromine

-

Glacial Acetic Acid

-

Sodium Thiosulphate

-

Sodium Acetate

-

Diethyl Ether (Ether)

-

Magnesium Sulfate (MgSO₄)

-

Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,6-difluoroaniline (0.79 mol) in glacial acetic acid (550 ml).

-

Addition of Bromine: Prepare a solution of bromine (0.79 mol) in glacial acetic acid (200 ml). Slowly add this solution dropwise to the stirred 2,6-difluoroaniline solution. Maintain the reaction temperature below 25 °C throughout the addition.

-

Reaction: Stir the resulting mixture at room temperature for 2 hours.

-

Quenching: Add sodium thiosulphate (50 g) to quench excess bromine, followed by sodium acetate (125 g) and water (700 ml).

-

Precipitation: Cool the mixture in a refrigerator overnight to allow the product to precipitate.

-

Filtration and Extraction: Filter the crude product. Dissolve the collected solid in diethyl ether.

-

Washing: Wash the ether phase sequentially with water, 10% sodium hydroxide solution, and finally with water again.

-

Drying and Isolation: Dry the ether phase with anhydrous magnesium sulfate (MgSO₄). Remove the solvent under reduced pressure (in vacuo) to yield the product as a pale yellow solid.

-

Purification (Optional): The product can be further purified by steam distillation to obtain a colorless solid.[11]

Experimental Workflow Diagram

References

- 1. This compound | CAS#:112279-72-8 | Chemsrc [chemsrc.com]

- 2. This compound | C6H4BrF2N | CID 14621037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Bromo-2,5-difluoroaniline 97 112279-60-4 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. 4-溴-2,6-二氟苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 11. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]

- 12. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 4-Bromo-2,3-difluoroaniline: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the key spectroscopic data for the compound 4-Bromo-2,3-difluoroaniline (CAS No. 112279-72-8). Designed for researchers, scientists, and professionals in drug development, this document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols. The absence of comprehensive, publicly available experimental spectra necessitates the use of predictive models for this analysis.

Molecular Structure and Properties

Molecular Formula: C₆H₄BrF₂N

Molecular Weight: 208.00 g/mol

Structure:

Caption: Molecular Structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values have been generated using computational models and should be considered as estimations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | m | 1H | Ar-H |

| ~6.8 - 7.0 | m | 1H | Ar-H |

| ~4.0 (broad s) | s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 (dd) | C-F |

| ~145 (dd) | C-F |

| ~135 (d) | C-NH₂ |

| ~125 (d) | C-H |

| ~115 (d) | C-H |

| ~105 (d) | C-Br |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -130 to -140 | m | Ar-F |

| ~ -145 to -155 | m | Ar-F |

Infrared (IR) Spectroscopy

Table 4: Predicted Significant IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretch (asymmetric) |

| 3300 - 3400 | Medium | N-H stretch (symmetric) |

| 1600 - 1650 | Medium | N-H bend |

| 1450 - 1600 | Strong | C=C aromatic ring stretch |

| 1200 - 1300 | Strong | C-N stretch |

| 1000 - 1100 | Strong | C-F stretch |

| 600 - 800 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 207/209 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 128 | Medium | [M - Br]⁺ |

| 101 | Medium | [M - Br - HCN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H and ¹³C NMR, tetramethylsilane (TMS) would be used as an internal standard. For ¹⁹F NMR, a common fluorine-containing standard like trifluorotoluene could be used as an external reference.

FTIR Spectroscopy

The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. The solid sample would be introduced via a direct insertion probe. The electron energy would be set to 70 eV. The mass analyzer would scan a mass-to-charge ratio (m/z) range of approximately 50-300 amu.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the molecular structure and its predicted spectral features.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Relationship between the molecular structure and its key spectroscopic data.

Disclaimer: The spectroscopic data presented in this document are predicted values and have not been experimentally verified. This guide is intended for informational purposes and to provide an expected spectroscopic profile for this compound. Experimental verification is recommended for any critical applications.

An In-Depth Technical Guide to the Molecular Structure of 4-Bromo-2,3-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Bromo-2,3-difluoroaniline. This compound is a valuable building block in medicinal chemistry and materials science, offering unique electronic and structural features for the development of novel molecules. This document details its chemical identity, physicochemical properties, and key synthetic considerations, supported by experimental data and methodologies.

Chemical Identity and Molecular Structure

This compound is a halogenated aromatic amine with the chemical formula C₆H₄BrF₂N.[1][2] Its structure consists of an aniline core substituted with a bromine atom at the para-position (position 4) and two fluorine atoms at the ortho- and meta-positions (positions 2 and 3, respectively).

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 112279-72-8[1] |

| Molecular Formula | C₆H₄BrF₂N[1][2] |

| Molecular Weight | 208.00 g/mol [1][2] |

| SMILES String | NC1=CC=C(C(F)=C1F)Br[1] |

| InChI Key | UEVLRVBHLWKNEN-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Data

This compound is typically a solid at room temperature.[1] While comprehensive experimental data for this specific isomer is not widely published, the following tables summarize key computed properties and expected spectroscopic characteristics based on its structure and data from similar halogenated anilines.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Form | Solid[1] |

| Computed LogP | 2.1 |

| Computed Vapor Pressure | Not available |

| Storage Class | 11 - Combustible Solids[1][2] |

Table 3: Spectroscopic Data Summary (Predicted)

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The amine protons will appear as a broad singlet. |

| ¹³C NMR | The carbon spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens and the amino group. Carbon-fluorine coupling will be observed. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-H stretching in the aromatic region, and C-F and C-Br stretching in the fingerprint region. |

| Mass Spec (m/z) | A molecular ion peak will be observed, along with a characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity). Fragmentation may involve the loss of the bromine atom and cleavage of the aniline ring. |

Synthesis and Reactivity

The synthesis of 4-bromo-difluoroaniline isomers generally involves the electrophilic bromination of a corresponding difluoroaniline precursor. The regioselectivity of the bromination is directed by the activating amino group and the electronic effects of the fluorine atoms.

Experimental Protocol: Synthesis of a 4-Bromo-difluoroaniline Isomer

Materials:

-

2,6-difluoroaniline

-

Bromine

-

Glacial acetic acid

-

Sodium thiosulphate

-

Sodium acetate

-

Water

-

Ether

-

10% Sodium hydroxide solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of bromine (0.79 mol) in glacial acetic acid (200 ml) is added dropwise to a stirred solution of 2,6-difluoroaniline (0.79 mol) in glacial acetic acid (550 ml), maintaining the temperature below 25°C.[3]

-

The mixture is stirred at room temperature for 2 hours.[3]

-

Sodium thiosulphate (50 g), sodium acetate (125 g), and water (700 ml) are added, and the mixture is cooled in a refrigerator overnight.[3]

-

The resulting product is filtered off and dissolved in ether.[3]

-

The ether phase is washed sequentially with water, 10% sodium hydroxide solution, and again with water, then dried over MgSO₄.[3]

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by steam distillation.[3]

General synthetic workflow for this compound.

Applications in Drug Development

Halogenated anilines are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[5][6] The presence and position of halogen atoms can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties. This compound serves as a versatile scaffold for introducing these features into drug candidates.

The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, which are fundamental in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds. This allows for the construction of complex molecular architectures from the relatively simple aniline starting material.

While specific drugs containing the this compound moiety are not prominently documented in publicly available literature, its structural motifs are relevant to the design of kinase inhibitors. Many kinase inhibitors feature a substituted aniline core that interacts with the ATP-binding site of the target kinase. The fluorine atoms can enhance binding affinity and improve metabolic stability, making this compound a valuable starting point for the synthesis of new potential therapeutics in oncology and other disease areas.

Role of this compound in synthetic drug discovery.

References

- 1. This compound | C6H4BrF2N | CID 14621037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]

- 4. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemimpex.com [chemimpex.com]

Synthetic Approaches to 4-Bromo-2,3-difluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,3-difluoroaniline is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern, featuring a bromine atom and two adjacent fluorine atoms on an aniline core, provides a versatile scaffold for further chemical modifications. This technical guide details the most plausible and common synthesis route for this compound, focusing on the direct bromination of 2,3-difluoroaniline. Due to a lack of extensive literature specifically detailing the synthesis of this compound, this guide provides a comprehensive, inferred methodology based on established protocols for structurally similar compounds. This document includes a detailed experimental protocol, quantitative data presented in a clear tabular format, and a visual representation of the synthetic pathway to aid in laboratory-scale synthesis and process development.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated aromatic compounds, such as this compound, are of great interest in medicinal chemistry and materials science. The presence of the bromine atom offers a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide focuses on the most direct and likely industrial route to this valuable intermediate.

Proposed Synthesis Route: Electrophilic Bromination of 2,3-Difluoroaniline

The most logical and straightforward approach to the synthesis of this compound is the direct electrophilic bromination of commercially available 2,3-difluoroaniline. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a potent activating group and an ortho, para-director. The fluorine atoms are deactivating groups but are also ortho, para-directors.

In the case of 2,3-difluoroaniline, the positions ortho and para to the strongly activating amino group are C2, C4, and C6. The C2 position is already occupied by a fluorine atom. The C6 position is sterically hindered by the adjacent amino group. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the amino group and ortho to the fluorine at C3. This leads to the desired product, this compound.

The Strategic Application of 4-Bromo-2,3-difluoroaniline in the Advancement of Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among these, halogenated anilines have emerged as a class of intermediates with significant utility, offering versatile scaffolds for the synthesis of complex, biologically active molecules. This technical guide focuses on the potential applications of 4-Bromo-2,3-difluoroaniline, a key starting material poised for a significant role in the future of drug discovery. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and two fluorine atoms that can enhance metabolic stability and binding affinity, makes it a highly attractive scaffold for the development of targeted therapies, particularly in oncology.

The Versatility of the this compound Scaffold

This compound serves as a versatile precursor for a variety of heterocyclic compounds, which are fundamental components of many approved drugs. The bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are instrumental in constructing carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse molecular fragments and the assembly of complex drug-like molecules.

The presence of the difluoro substitution pattern on the aniline ring is also of critical importance. Fluorine atoms are known to modulate the physicochemical properties of drug candidates, often leading to improved metabolic stability, increased lipophilicity, and enhanced binding interactions with target proteins. The specific 2,3-difluoro arrangement can influence the conformation of the molecule and its electronic properties, providing a unique tool for fine-tuning the pharmacological profile of a drug candidate.

Application in the Synthesis of Kinase Inhibitors

A particularly promising application of this compound is in the synthesis of protein kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of targeted therapies.

The aniline scaffold is a common feature in many approved kinase inhibitors, where it often serves as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site. By utilizing this compound as a starting material, medicinal chemists can readily synthesize libraries of substituted anilinopyrimidines and anilinoquinazolines, two classes of compounds that have demonstrated significant potential as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Derivatives of 4-anilinoquinazoline are a well-established class of EGFR tyrosine kinase inhibitors. Overexpression or mutation of EGFR is a common driver in various cancers, making it a prime therapeutic target. While specific bioactivity data for EGFR inhibitors directly synthesized from this compound is not yet widely published, the potential is evident from studies on analogous compounds. For instance, a novel 6-hydroxypropynyl-4-anilinoquinazoline derivative has been reported as a very potent EGFR kinase inhibitor with an IC50 of 14 nM[1]. The synthesis of such compounds often involves the coupling of a substituted aniline with a quinazoline core, a reaction for which this compound is an ideal starting material following an initial coupling reaction to replace the bromine.

Table 1: Representative Bioactivity of Anilino-Quinazoline and -Pyrimidine Derivatives as EGFR Inhibitors

| Compound Class | Target | IC50 (nM) | Cell Line | Reference |

| 6-hydroxypropynyl-4-anilinoquinazoline | EGFR | 14 | - | [1] |

| Dianilinopyrimidine (Compound 4c) | EGFR | - | A549 (0.56 µM) | [2] |

| Anilino-1,4-naphthoquinone (Compound 3) | EGFR | 3.96 | - | [2][3] |

Cyclin-Dependent Kinase (CDK) Inhibitors

Table 2: Representative Bioactivity of Anilino-Pyrimidine Derivatives as CDK Inhibitors

| Compound Class | Target | IC50 (nM) | Reference |

| 2-Anilino-4-triazolpyrimidine (Compound 11k) | CDK4 | 23.59 | [4][5] |

| 2-Anilino-4-triazolpyrimidine (Compound 6c) | CDK4 | 8.50 | [4] |

Key Synthetic Methodologies

The utility of this compound in drug discovery is intrinsically linked to the synthetic methodologies available for its elaboration. Palladium-catalyzed cross-coupling reactions are central to this endeavor.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. This compound can be coupled with a variety of aryl or heteroaryl boronic acids to introduce diverse substituents at the 4-position.

Experimental Protocol: Illustrative Suzuki-Miyaura Coupling

This protocol is a general representation and may require optimization for specific substrates.

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of amines, providing access to a diverse set of N-aryl compounds.

Experimental Protocol: Illustrative Buchwald-Hartwig Amination

This protocol is a general representation and may require optimization for specific substrates.

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv.), and a base (e.g., Cs₂CO₃, 1.4 equiv.) in a dry Schlenk tube.

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Execution: Heat the reaction mixture, typically to 80-110 °C, and monitor its progress.

-

Workup and Purification: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then concentrated, and the crude product is purified by chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, which is a valuable transformation for introducing alkynyl moieties into drug scaffolds.

Experimental Protocol: Illustrative Sonogashira Coupling

This protocol is a general representation and may require optimization for specific substrates.

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.), and a base (e.g., triethylamine).

-

Reagent Addition: Add the terminal alkyne (1.1 equiv.).

-

Solvent Addition: Add a suitable solvent, such as THF or DMF.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is typically filtered, concentrated, and purified by column chromatography.

Signaling Pathways of Potential Relevance

The derivatives synthesized from this compound, particularly those targeting EGFR and CDKs, are designed to interfere with key signaling pathways implicated in cancer cell proliferation, survival, and growth.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events. These pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, are crucial for cell proliferation, survival, and angiogenesis. EGFR inhibitors developed from anilino-quinazoline and anilino-pyrimidine scaffolds typically act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and thereby inhibiting the downstream signaling cascade.

CDK-Mediated Cell Cycle Regulation

CDKs, in complex with their cyclin partners, are the central regulators of the cell cycle. For example, the CDK4/6-Cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and progression from the G1 to the S phase of the cell cycle. CDK inhibitors aim to block this phosphorylation event, thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation.

Conclusion and Future Directions

This compound represents a highly promising and versatile building block for the synthesis of novel drug candidates. Its unique combination of a reactive bromine atom and modulating fluorine substituents makes it particularly well-suited for the development of kinase inhibitors. While direct and extensive bioactivity data for compounds derived from this specific isomer are still emerging, the wealth of information on analogous anilino-based inhibitors provides a strong rationale for its exploration.

Future research should focus on the systematic synthesis and biological evaluation of compound libraries derived from this compound. The exploration of various heterocyclic cores, coupled with diverse substituents introduced via palladium-catalyzed reactions, will be crucial in unlocking the full potential of this scaffold. Such efforts are anticipated to yield novel and potent inhibitors of key drug targets, ultimately contributing to the development of the next generation of targeted therapies.

References

- 1. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

The Strategic Role of 4-Bromo-2,3-difluoroaniline as a Versatile Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,3-difluoroaniline is a halogenated aromatic amine that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and two activating/directing fluorine atoms, endows it with a rich and versatile reactivity profile. This technical guide provides an in-depth analysis of its synthesis, key chemical transformations, and strategic applications in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers in leveraging this intermediate for advanced chemical synthesis.

Introduction

Halogenated anilines are a cornerstone of synthetic chemistry, providing a robust platform for the construction of a wide array of functionalized molecules. Among these, this compound (CAS No: 112279-72-8) has emerged as an intermediate of significant interest. The molecule's architecture is defined by three key features:

-

An Amino Group: A versatile functional handle that can be readily modified or used to direct subsequent reactions.

-

A Bromine Atom: Positioned para to the amine, it is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

-

Two Vicinal Fluorine Atoms: These electron-withdrawing groups modulate the electronic properties of the aromatic ring, influencing its reactivity in nucleophilic aromatic substitution (SNAr) reactions and altering the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final target molecules.

This combination makes this compound a highly valuable precursor for creating complex molecular scaffolds, particularly in the synthesis of kinase inhibitors, advanced materials, and next-generation agrochemicals.[1][2]

Physicochemical and Safety Data

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for reaction planning, safety assessment, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 112279-72-8 | [3][4][5] |

| Molecular Formula | C₆H₄BrF₂N | [3][4] |

| Molecular Weight | 208.00 g/mol | [3][4] |

| Appearance | Solid | |

| Purity | ≥97-98% (typical) | [4][5] |

| InChI Key | UEVLRVBHLWKNEN-UHFFFAOYSA-N | [3] |

| SMILES | NC1=CC=C(C(F)=C1F)Br |

Safety and Hazard Information

This compound is a chemical that requires careful handling. The Globally Harmonized System (GHS) classifications are summarized below.

Table 2: GHS Hazard Classification

| Hazard Statement | Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3] |

Synthesis of this compound

The most direct and common method for the synthesis of 4-bromo-difluoroaniline isomers is the electrophilic bromination of the corresponding difluoroaniline precursor. The amino group is a strong ortho-, para-director, and since the para position is unsubstituted in 2,3-difluoroaniline, bromination is expected to proceed with high regioselectivity.

Figure 1. General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Direct Bromination

The following protocol is a representative procedure adapted from the synthesis of structurally similar isomers, such as 4-Bromo-2,6-difluoroaniline.[6][7]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,3-difluoroaniline (1.0 eq.) in glacial acetic acid (approx. 5-10 volumes).

-

Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid (2-3 volumes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture into a beaker containing cold water and sodium thiosulfate solution to quench the excess bromine. Add a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the acetic acid until the pH is approximately 7-8, causing the product to precipitate.

-

Isolation and Purification: Filter the resulting solid precipitate and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Key Chemical Transformations and Applications

The synthetic utility of this compound lies in its ability to undergo a variety of selective chemical transformations at its three distinct reactive sites.

Figure 2. Major reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry for constructing complex molecular architectures.

This reaction is one of the most powerful methods for forming C(aryl)-N bonds and is widely used in pharmaceutical synthesis.[8][9] It allows for the coupling of the aniline derivative with a primary or secondary amine to create diarylamines or N-alkylanilines, which are common substructures in kinase inhibitors.

Table 3: Representative Conditions for Buchwald-Hartwig Amination (Note: Conditions are based on protocols for structurally similar bromoanilines and may require optimization.)[10]

| Component | Example Reagent/Condition | Molar Ratio/Loading |

| Aryl Bromide | This compound | 1.0 eq. |

| Amine | Morpholine, Piperidine, etc. | 1.2-1.5 eq. |

| Pd Precatalyst | Pd₂(dba)₃ or G3/G4 Precatalysts | 1-2 mol% |

| Ligand | XPhos, RuPhos, tBuDavePhos | 1.2-4 mol% |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | 1.5-2.5 eq. |

| Solvent | Toluene, Dioxane, 2-MeTHF | 0.1 - 0.5 M |

| Temperature | 80 - 110 °C | N/A |

| Time | 4 - 24 h | N/A |

The Suzuki reaction is a versatile method for forming C(aryl)-C(aryl) or C(aryl)-C(alkyl) bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronate ester.[11][12] This reaction is fundamental in synthesizing biaryl scaffolds found in many pharmaceuticals and materials.[13]

Table 4: Representative Conditions for Suzuki-Miyaura Coupling (Note: Conditions are based on protocols for structurally similar bromoanilines and may require optimization.)[13][14]

| Component | Example Reagent/Condition | Molar Ratio/Loading |

| Aryl Bromide | This compound | 1.0 eq. |

| Boronic Acid/Ester | Phenylboronic acid, etc. | 1.1-1.5 eq. |

| Pd Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 1-5 mol% |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0-3.0 eq. |

| Solvent | Dioxane/H₂O, Toluene, 2-MeTHF | 0.1 - 0.5 M |

| Temperature | 80 - 110 °C | N/A |

| Time | 6 - 18 h | N/A |

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the ring, activated by their own electron-withdrawing nature and potentially by other groups on the molecule, can be displaced by strong nucleophiles. This SNAr reaction allows for the introduction of oxygen, sulfur, or nitrogen nucleophiles, providing a route to diaryl ethers, thioethers, and other important structures.[15]

Application Case Study: Synthesis of a Kinase Inhibitor Scaffold

Many kinase inhibitors, such as Sorafenib and Regorafenib, feature a diaryl urea core connected to a substituted aniline or phenol. While this compound is not a direct reported intermediate for these specific drugs, its structure is ideally suited for building analogous scaffolds.[16][17][18][19] The following workflow illustrates its application in the synthesis of a hypothetical biaryl amine scaffold, a key component for such inhibitors.

Figure 3. A representative workflow for synthesizing a biaryl amine scaffold.

This scaffold can then be further elaborated, for example, by reaction with an isocyanate to form the final urea-containing kinase inhibitor. The fluorine atoms from the original intermediate remain in the final structure, where they can enhance binding affinity to the target kinase and improve metabolic stability.

Target Pathway: RAF/MEK/ERK Signaling

Many kinase inhibitors target the RAF/MEK/ERK pathway, which is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Scaffolds derived from this compound could be elaborated into molecules designed to inhibit key kinases in this pathway, such as B-Raf.

Figure 4. The RAF/MEK/ERK pathway, a common target for kinase inhibitors.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

The following is a generalized, detailed protocol for the palladium-catalyzed amination of this compound.

Objective: To synthesize N-(2,3-difluoro-4-aminophenyl)morpholine.

Materials:

-

This compound (1.0 eq.)

-

Morpholine (1.2 eq.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 eq.)

-

Anhydrous Toluene

-

Standard inert atmosphere glassware (Schlenk flask or glovebox)

Procedure:

-

Catalyst Preparation: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.5 eq.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Reagent Addition: Add this compound (1.0 eq.) to the flask.

-

Solvent and Amine Addition: Seal the flask with a septum. Outside the glovebox, add anhydrous toluene via syringe, followed by the dropwise addition of morpholine (1.2 eq.).

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium solids.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for the synthesis of complex, high-value molecules. Its distinct reactive sites—the amino group, the bromine atom, and the vicinal fluorine atoms—allow for a range of selective transformations including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. This versatility makes it an invaluable building block for medicinal chemists and materials scientists aiming to construct novel molecular frameworks with tailored electronic and physiological properties. The protocols and data presented in this guide serve as a foundational resource for harnessing the full synthetic potential of this powerful intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromo-2,6-difluoroaniline | Pharmaceutical Intermediate | Baishixing | ETW [etwinternational.com]

- 3. This compound | C6H4BrF2N | CID 14621037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]

- 7. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ocf.berkeley.edu [ocf.berkeley.edu]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. vanderbilt.edu [vanderbilt.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Bromo-2,3-difluoroaniline for Researchers and Drug Development Professionals

An essential building block in the synthesis of targeted therapeutics, 4-Bromo-2,3-difluoroaniline is a key intermediate for the development of novel kinase inhibitors and other pharmaceuticals. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and a detailed experimental protocol for its application in the synthesis of quinazoline-based compounds, which are significant in cancer research.

Commercial Availability and Suppliers

This compound (CAS Number: 112279-72-8) is readily available from a range of commercial chemical suppliers. Researchers can source this compound in various quantities, from milligrams for initial screening to larger quantities for scale-up studies. The purity of the commercially available compound is typically high, often exceeding 97-98%, ensuring its suitability for sensitive synthetic applications.

Below is a summary of prominent suppliers and their typical product specifications:

| Supplier | Catalog Number | Purity | Availability |

| Sigma-Aldrich | Varies | ≥98% | In Stock |

| ChemScene | CS-0028730 | ≥97% | In Stock |

| Advanced ChemBlocks | T99150 | 97% | In Stock |

| Tokyo Chemical Industry | B3220 | >98.0% (GC) | In Stock |

Note: Availability and catalog numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical and Safety Data

Understanding the properties and handling requirements of this compound is crucial for its safe and effective use in a laboratory setting.

| Property | Value |

| Molecular Formula | C₆H₄BrF₂N |

| Molecular Weight | 208.00 g/mol [1] |

| Appearance | Solid |

| Storage | 4°C, protect from light[1] |

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Application in the Synthesis of Quinazoline-Based EGFR Inhibitors

A significant application of 4-bromo-substituted anilines is in the synthesis of quinazoline derivatives, a class of compounds that have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[2] Overexpression or mutation of EGFR is a key driver in many cancers, making it a prime target for therapeutic intervention. The quinazoline scaffold serves as a robust framework for designing potent and selective EGFR inhibitors.[2]

The following section details a representative experimental protocol for the synthesis of a 6-bromo-7,8-difluoro-4-substituted-quinazoline, a potential EGFR inhibitor, using this compound as a key starting material.

Experimental Protocol: Synthesis of 6-Bromo-7,8-difluoro-4-(phenylamino)quinazoline

This protocol is adapted from established methods for the synthesis of substituted quinazolines from corresponding bromo-anilines.[2]

Step 1: Synthesis of 5-Bromo-2-amino-3,4-difluorobenzoic acid

This initial step involves the formylation and subsequent oxidation of this compound to introduce the carboxylic acid group necessary for the quinazoline ring formation.

Step 2: Synthesis of 6-Bromo-7,8-difluoroquinazolin-4(3H)-one

A mixture of 5-Bromo-2-amino-3,4-difluorobenzoic acid and formamide is heated to form the quinazolinone ring system.

Step 3: Synthesis of 4-Chloro-6-bromo-7,8-difluoroquinazoline

The quinazolinone is chlorinated to create a reactive intermediate for the subsequent nucleophilic substitution.

Step 4: Synthesis of 6-Bromo-7,8-difluoro-4-(phenylamino)quinazoline

The final step involves the reaction of the chlorinated quinazoline with aniline to yield the target compound.

Detailed Methodology:

-

Materials and Reagents: this compound, Formamide, Thionyl chloride, Aniline, appropriate solvents (e.g., DMF, ethanol), and catalysts as required.

-

Reaction Conditions: The specific reaction conditions, including temperature, reaction time, and purification methods for each step, would be optimized based on laboratory-scale experiments. A general approach involves refluxing the reactants and monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Purification: The final product would be purified using column chromatography on silica gel to obtain the desired compound with high purity.

-

Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Logical Workflow for Quinazoline Synthesis

The synthesis of the target 6-Bromo-7,8-difluoro-4-(phenylamino)quinazoline from this compound follows a logical progression of chemical transformations.

Caption: Synthetic pathway from this compound to a quinazoline derivative.

The EGFR Signaling Pathway: A Target for Quinazoline Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell division. Quinazoline-based inhibitors, such as the one described in the experimental protocol, are designed to block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its downstream signaling.

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline derivatives.

This in-depth guide provides researchers and drug development professionals with the essential information needed to effectively source, handle, and utilize this compound in the synthesis of promising therapeutic agents targeting critical signaling pathways in cancer.

References

Methodological & Application

Detailed protocol for the synthesis of 4-Bromo-2,3-difluoroaniline

Application Notes: Synthesis of 4-Bromo-2,3-difluoroaniline

Introduction

This compound is a halogenated aniline derivative that serves as a crucial building block in the synthesis of various high-value chemical compounds. Its unique substitution pattern makes it a valuable intermediate for the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of bromine and fluorine atoms allows for diverse downstream functionalization, such as cross-coupling reactions, nucleophilic aromatic substitution, and diazotization. This document provides a detailed protocol for the synthesis of this compound through the electrophilic bromination of 2,3-difluoroaniline. The methodology is based on established procedures for the bromination of analogous difluoroanilines, ensuring a reliable and reproducible approach for research and development laboratories.

Experimental Protocol

This protocol describes the direct bromination of 2,3-difluoroaniline using molecular bromine in a glacial acetic acid solvent system. The amino group of the starting material strongly activates the aromatic ring and directs the incoming electrophile (bromine) to the para position, which is sterically favored, yielding the desired product.

Materials and Equipment:

-

Chemicals: 2,3-Difluoroaniline, Bromine (Br₂), Glacial Acetic Acid, Sodium Thiosulfate (Na₂S₂O₃), Sodium Acetate (CH₃COONa), Diethyl Ether (or Dichloromethane), 10% Sodium Hydroxide (NaOH) solution, Anhydrous Magnesium Sulfate (MgSO₄), Water (deionized).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, standard laboratory glassware, Buchner funnel and flask for filtration, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-difluoroaniline in glacial acetic acid. Cool the flask in an ice-water bath to maintain a temperature below 10 °C.

-

Bromination: Prepare a solution of a stoichiometric equivalent of bromine in glacial acetic acid. Add this bromine solution dropwise to the stirred aniline solution over a period of 30-60 minutes. It is critical to maintain the reaction temperature below 10 °C during the addition to control the reaction rate and minimize side-product formation.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Upon completion, carefully quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the characteristic red-orange color of bromine disappears.

-

Precipitation: Add sodium acetate and water to the reaction mixture to precipitate the crude product. The mixture can be cooled in a refrigerator to maximize precipitation.[1]

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

Purification (Extraction): Dissolve the crude product in a suitable organic solvent, such as diethyl ether or dichloromethane.[1][2] Transfer the solution to a separatory funnel and wash it sequentially with water, a 10% sodium hydroxide solution (to remove residual acetic acid), and finally with brine.[1]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.[1][2]

-

Final Purification: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the final product with high purity.[3] Steam distillation may also be employed as an effective purification method.[1]

Data Presentation

The following table summarizes the key properties of the target compound.

| Parameter | Description | Reference |

| Compound Name | This compound | [4] |

| CAS Number | 112279-72-8 | [4] |

| Molecular Formula | C₆H₄BrF₂N | [4] |

| Molecular Weight | 208.00 g/mol | [5] |

| Purity | ≥98% (Typical) | [4] |

| Physical Form | Solid |

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

Caption: A flowchart of the synthesis of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2,3-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for palladium-catalyzed cross-coupling reactions specifically utilizing 4-Bromo-2,3-difluoroaniline have yielded limited published data. The following application notes and protocols are therefore based on established methodologies for structurally similar aryl bromides and fluoroanilines. The provided reaction conditions and expected outcomes are illustrative and should serve as a starting point for optimization. All experiments should be conducted under an inert atmosphere by trained personnel.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the bromine atom allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, while the difluoroaniline scaffold can impart unique electronic and conformational properties to the target molecules. This document provides generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions involving this compound.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,3-difluoroanilines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction is widely used for the synthesis of biaryl compounds.

Illustrative Reaction Conditions

Due to the lack of specific data for this compound, the following table presents a range of conditions commonly employed for the Suzuki-Miyaura coupling of bromoanilines with arylboronic acids.[1][2]

| Parameter | Suggested Starting Conditions |

| Aryl Halide | This compound (1.0 equiv) |

| Boronic Acid | Arylboronic acid (1.2-1.5 equiv) |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%), or a suitable pre-catalyst |

| Base | K₂CO₃ (2.0-3.0 equiv), Cs₂CO₃ (2.0 equiv), or K₃PO₄ (2.0-3.0 equiv) |

| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1), Toluene/H₂O, or DMF/H₂O |

| Temperature | 80-110 °C |

| Reaction Time | 4-24 hours |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio, 10 mL).

-

Heat the reaction mixture to 90-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 4-Bromo-2,3-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[2][3] 4-Bromo-2,3-difluoroaniline is a valuable building block in medicinal chemistry, as the difluoroaniline moiety can impart desirable properties such as enhanced metabolic stability and binding affinity. The bromine atom provides a handle for diversification through cross-coupling reactions.

While specific literature on the Suzuki-Miyaura coupling of this compound is not extensively detailed, general principles from reactions with other fluorinated and halogenated anilines can be applied to develop robust protocols.[4][5] This document provides an overview of these principles, a summary of relevant data from similar reactions, and a detailed, exemplary protocol to serve as a starting point for methodology development.

General Considerations for Suzuki-Miyaura Coupling of Halogenated Anilines

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For substrates like this compound, the electronic effects of the fluorine atoms and the coordinating ability of the aniline group must be considered.

-

Catalyst and Ligand: Palladium catalysts are the most common choice for Suzuki-Miyaura reactions.[6] The selection of the ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Phosphine-based ligands are frequently employed.[7] For challenging substrates, more specialized ligands or pre-catalysts that are efficient at lower temperatures may be necessary.[4]

-